BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 4-Bromobutan-2-ol: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Bromobutan-2-ol

Cat. No.: B2956154

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromobutan-2-ol, a key intermediate in various synthetic applications. The following sections
detall its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, offering a foundational resource for its identification and utilization in
research and development.

Spectroscopic Data Summary

The structural elucidation of 4-Bromobutan-2-ol is supported by a combination of
spectroscopic techniques. Each method provides unique insights into the molecular framework,
confirming the presence of key functional groups and the overall connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule.

IH NMR Data

The proton NMR spectrum of 4-Bromobutan-2-ol exhibits distinct signals corresponding to the
different proton environments in the molecule. The chemical shifts (d) are influenced by the
electronegativity of the adjacent oxygen and bromine atoms.
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Chemical Shift . .
Protons Multiplicity Integration
(ppm)
-CHs ~1.25 Doublet 3H
-CH2z- ~2.00 Multiplet 2H
-CH(OH)- ~3.90 Multiplet 1H
-CHz2Br ~3.50 Triplet 2H
-OH Variable Singlet (broad) 1H

13C NMR Data

The carbon NMR spectrum provides information on the number and electronic environment of
the carbon atoms.

Carbon Atom Chemical Shift (ppm)
-CHs ~23
-CH2- ~42
-CH(OH)- ~65
-CH2Br ~35

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromobutan-2-ol reveals the presence of its characteristic functional
groups.
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Functional Group Wavenumber (cm~—?) Intensity

O-H stretch (alcohol) 3600-3200 Strong, Broad
C-H stretch (alkane) 3000-2850 Medium-Strong
C-O stretch (alcohol) 1150-1050 Strong

C-Br stretch 650-550 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The presence of bromine is readily identified by the characteristic M+2 isotopic

peak.
Fragment lon m/z Interpretation
[CaHoBrol+ 152/154 Molecular lon (M*+, M+2)
[CaHoO]* 73 Loss of Br
[CsHeBI]* 121/123 Loss of CHsO
Cleavage adjacent to the
[C2Hs0]* 45

alcohol

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation:

» Dissolve approximately 5-10 mg of 4-Bromobutan-2-ol in 0.6-0.7 mL of a suitable
deuterated solvent (e.g., CDCls, DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b2956154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2956154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

1H and 3C NMR Acquisition:
e Acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz).

e For H NMR, typical parameters include a spectral width of -2 to 12 ppm, a sufficient number
of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e For 3C NMR, a spectral width of 0 to 220 ppm is standard, with proton decoupling to simplify
the spectrum. A larger number of scans and a longer relaxation delay are typically required
compared to *H NMR.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean.

e Place a small drop of neat 4-Bromobutan-2-ol directly onto the crystal.
Data Acquisition:

e Record the spectrum over a range of 4000 to 400 cm™1.

e Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Perform a background scan with a clean, empty ATR crystal.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

e Prepare a dilute solution of 4-Bromobutan-2-ol in a volatile organic solvent (e.g.,
dichloromethane or methanol).

Instrumentation and Analysis:

 Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a
non-polar or medium-polarity column).
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+ Use a temperature program to separate the components of the sample. A typical program
might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250
°C).

* The eluent from the GC is introduced into the mass spectrometer, which is typically operated
in electron ionization (El) mode.

¢ Acquire mass spectra over a relevant m/z range (e.g., 40-200 amu).

Data Interpretation and Visualization

The combined spectroscopic data provides a detailed "fingerprint" of 4-Bromobutan-2-ol,
allowing for its unambiguous identification. The logical workflow for this identification process is
illustrated in the diagram below.
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Caption: Logical workflow for the structural elucidation of 4-Bromobutan-2-ol using various
spectroscopic techniques.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromobutan-2-ol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2956154#spectroscopic-data-for-4-bromobutan-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b2956154?utm_src=pdf-body
https://www.benchchem.com/product/b2956154#spectroscopic-data-for-4-bromobutan-2-ol
https://www.benchchem.com/product/b2956154#spectroscopic-data-for-4-bromobutan-2-ol
https://www.benchchem.com/product/b2956154#spectroscopic-data-for-4-bromobutan-2-ol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2956154?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2956154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

